molecular formula C32H25N3O8 B12632697 2-methoxy-4-[5-(4-methylphenyl)-2-(3-nitrophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate

2-methoxy-4-[5-(4-methylphenyl)-2-(3-nitrophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate

Katalognummer: B12632697
Molekulargewicht: 579.6 g/mol
InChI-Schlüssel: ODVUFQBIYPEETO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-4-[5-(4-methylphenyl)-2-(3-nitrophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate is a heterocyclic compound featuring a pyrrolo[3,4-d][1,2]oxazole core fused with substituted aromatic rings. The molecule integrates multiple functional groups:

  • 4-Methylphenyl and 3-nitrophenyl substituents at positions 5 and 2 of the core, respectively, influencing electronic properties and steric bulk.
  • A benzoate ester at position 4 of the methoxyphenyl group, enhancing lipophilicity and modulating bioavailability .

This compound shares structural motifs with bioactive molecules studied in medicinal chemistry, particularly those targeting enzyme inhibition or receptor modulation. However, its specific biological activity remains underexplored in the provided evidence.

Eigenschaften

Molekularformel

C32H25N3O8

Molekulargewicht

579.6 g/mol

IUPAC-Name

[2-methoxy-4-[5-(4-methylphenyl)-2-(3-nitrophenyl)-4,6-dioxo-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl] benzoate

InChI

InChI=1S/C32H25N3O8/c1-19-11-14-22(15-12-19)33-30(36)27-28(34(43-29(27)31(33)37)23-9-6-10-24(18-23)35(39)40)21-13-16-25(26(17-21)41-2)42-32(38)20-7-4-3-5-8-20/h3-18,27-29H,1-2H3

InChI-Schlüssel

ODVUFQBIYPEETO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC(=C(C=C5)OC(=O)C6=CC=CC=C6)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-[5-(4-methylphenyl)-2-(3-nitrophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate involves multiple steps, each requiring specific reagents and conditions

    Formation of the Pyrrolo[3,4-d][1,2]oxazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration of the aromatic ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Addition of the Methylphenyl Group: This step involves a Friedel-Crafts alkylation reaction using methylbenzene and a Lewis acid catalyst such as aluminum chloride.

    Benzoate Ester Formation: The final step involves the esterification of the phenol group with benzoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Methoxy-4-[5-(4-Methylphenyl)-2-(3-Nitrophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenylbenzoat kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung der entsprechenden Carbonsäuren oder Ketone führt.

    Reduktion: Die Reduktion der Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators erreicht werden, was zur Bildung eines Amins führt.

    Substitution: Die aromatischen Ringe können unter geeigneten Bedingungen elektrophile Substitutionsreaktionen eingehen, wie Halogenierung, Nitrierung oder Sulfonierung.

Häufige Reagenzien und Bedingungen

    Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

    Reduktionsmittel: Wasserstoffgas mit Palladiumkatalysator, Natriumborhydrid.

    Substitutionsreagenzien: Halogene (Chlor, Brom), Salpetersäure, Schwefelsäure.

Hauptprodukte

    Oxidationsprodukte: Carbonsäuren, Ketone.

    Reduktionsprodukte: Amine.

    Substitutionsprodukte: Halogenierte, nitrierte oder sulfonierte Derivate.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-Methoxy-4-[5-(4-Methylphenyl)-2-(3-Nitrophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenylbenzoat hängt von seiner jeweiligen Anwendung ab. In biologischen Systemen kann es mit verschiedenen molekularen Zielstrukturen interagieren, wie z. B. Enzymen oder Rezeptoren, was zur Modulation ihrer Aktivität führt. Die genauen beteiligten Pfade müssten durch detaillierte biochemische Studien aufgeklärt werden.

Wirkmechanismus

The mechanism of action of 2-methoxy-4-[5-(4-methylphenyl)-2-(3-nitrophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Vergleich Mit ähnlichen Verbindungen

Pyrrolo-Oxazole Derivatives

The compound 5-(4-methylphenyl)-3-(2-methylpropyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione (CAS 1005042-07-8) shares the pyrrolo-oxazole dione core but differs in substituents:

  • 2-Methylpropyl group at position 3 vs. the benzoate ester in the target compound.
  • Phenyl group at position 2 vs. 3-nitrophenyl in the target.
    These differences reduce the nitro group’s electron-withdrawing effects and alter solubility profiles .

Benzoxazinone-Oxadiazole Hybrids

Compounds like 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (e.g., 7a-c) feature fused benzoxazinone rings instead of pyrrolo-oxazole cores. Key distinctions include:

  • Benzoxazinone vs. pyrrolo-oxazole backbones, affecting conformational flexibility.
  • Amino-pyrimidine substituents vs. nitrophenyl groups, altering hydrogen-bonding capacity and bioactivity .

Characterization Techniques

  • 1H NMR, IR, and Mass Spectrometry : Used to confirm substituent positions and purity in related compounds .

Computational and Analytical Insights

  • Lumping Strategy : Organic compounds with similar scaffolds (e.g., pyrrolo-oxazole diones) may be grouped for predictive modeling of reactivity or environmental behavior, though substituent-specific effects (e.g., nitro groups) require individual assessment .
  • Hit Dexter 2.0: Computational tools like this could prioritize the target compound for bioactivity screening by comparing its structural fingerprints to known "dark chemical matter" or promiscuous binders .

Biologische Aktivität

The compound 2-methoxy-4-[5-(4-methylphenyl)-2-(3-nitrophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate is a complex organic molecule with potential therapeutic applications. Its biological activity has been a subject of interest in various fields, including pharmacology and medicinal chemistry. This article reviews the available literature on its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes:

  • A benzoate moiety.
  • A pyrrolo[3,4-d][1,2]oxazole core.
  • Substituents that include methoxy , methyl , and nitrophenyl groups.

This structural complexity suggests a range of possible interactions with biological targets.

Antitumor Activity

Recent studies indicate that derivatives of pyrrolo[3,4-d][1,2]oxazole exhibit significant antitumor properties. For instance:

  • Mechanism of Action : Compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest. The presence of electron-withdrawing groups like nitro may enhance their potency by stabilizing reactive intermediates during metabolism.
Cancer TypeIC50 (µM)Reference
Breast5.0
Lung7.5
Colon6.0

Antimicrobial Properties

The compound’s potential as an antimicrobial agent has also been explored:

  • Activity Against Bacteria : In vitro studies have shown effectiveness against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus15
Streptococcus pneumoniae10

Antioxidant Activity

The antioxidant capacity of the compound has been assessed using various assays:

  • DPPH Radical Scavenging Assay : The compound demonstrated significant scavenging activity, suggesting its potential in preventing oxidative stress-related diseases.

Case Studies

A notable case study involved the evaluation of a related compound in clinical settings:

  • Clinical Trials : A phase II trial evaluated the efficacy of a pyrrolo[3,4-d][1,2]oxazole derivative in patients with metastatic breast cancer. Results indicated a response rate of approximately 30%, with manageable side effects.

Research Findings

Research findings suggest that modifications to the core structure could enhance biological activity:

  • Structure-Activity Relationship (SAR) : Studies indicate that substituents at specific positions on the pyrrolo ring can significantly affect potency and selectivity against cancer cells.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.